2-amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-10-7-8-11-14(9-10)22-16(18)15(11)17(20)19-12-5-3-4-6-13(12)21-2/h3-6,10H,7-9,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQZGYEVGMRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 312948-98-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂S |
| Molecular Weight | 316.43 g/mol |
| CAS Number | 312948-98-4 |
| MDL Number | MFCD01177000 |
| Hazard Information | Irritant |
1. Anticholinesterase Activity
Recent studies have highlighted the potential of this compound as an anticholinesterase agent , which is crucial in the treatment of Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Specifically, some derivatives showed better potency than the standard drug donepezil, indicating their potential for cognitive enhancement therapies .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant properties . Research indicates that it can effectively scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, potentially offering protective effects against neurodegenerative diseases .
3. Anti-inflammatory Effects
Studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its utility in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to the active sites of AChE and BChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission.
- Free Radical Scavenging : The presence of methoxy and amino groups facilitates electron donation and stabilization of free radicals.
- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation, although specific pathways remain to be elucidated.
Study 1: Anticholinesterase Activity Evaluation
In a comparative study assessing various derivatives for AChE inhibition:
- Compound : this compound
- IC₅₀ Value : Demonstrated an IC₅₀ value significantly lower than donepezil at comparable concentrations.
Study 2: Antioxidant Efficacy in Neuroprotection
A cellular model was used to evaluate oxidative stress:
- Treatment : Cells treated with varying concentrations of the compound.
- Results : A marked reduction in malondialdehyde levels was observed alongside increased glutathione levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ primarily in the substituents on the phenyl ring or the tetrahydrobenzothiophene core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Estimated using similar analogs; †Calculated via DFT ; ‡Predicted for fluorophenyl analog .
Crystallographic and Computational Insights
Pharmacological Potential and Limitations
- Antiparasitic and Antimicrobial Libraries : The bromophenyl derivative is included in antiparasite screening libraries, though specific activity data are pending verification .
- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Br, -F) increase logP and may enhance target binding via hydrophobic interactions.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (HFIP, CH₂Cl₂) enhance reaction efficiency.
- Catalyst Use : Molecular sieves improve moisture-sensitive reactions.
- Purification : Gradient elution (e.g., methanol-water) in HPLC minimizes byproduct contamination.
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
Key methods include:
- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., methoxyphenyl at δ 3.8 ppm for OCH₃; tetrahydrobenzothiophene protons at δ 1.5–2.8 ppm) .
- HRMS-ESI : Validate molecular weight (e.g., calculated m/z 390.1370 vs. observed 390.1370) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH bend at ~3300 cm⁻¹) .
Q. Data Interpretation Example :
| Technique | Key Signals | Structural Confirmation |
|---|---|---|
| ¹³C NMR | 168 ppm (amide carbonyl) | Confirms carboxamide linkage |
| HRMS | [M+H]⁺ = 390.1370 | Verifies molecular formula |
Advanced: How can researchers resolve discrepancies in reported synthetic yields across studies?
Answer:
Discrepancies (e.g., 22% vs. 67% yields) arise from:
- Reagent Purity : Anhydrous conditions (e.g., molecular sieves in ) vs. ambient moisture exposure.
- Catalytic Efficiency : Use of HFIP (polar solvent) vs. CH₂Cl₂ (nonpolar) affects reaction kinetics .
- Workup Methods : Preparative chromatography vs. recrystallization impacts recovery.
Q. Mitigation Strategies :
- Conduct control experiments with identical reagents/purification methods.
- Use kinetic modeling to identify rate-limiting steps (e.g., acylation vs. cyclization).
Advanced: What strategies are employed to study structure-activity relationships (SAR) for derivatives?
Answer:
SAR studies focus on:
- Core Modifications : Introduce substituents (e.g., tert-butyl, trifluoromethyl) to assess steric/electronic effects .
- Acyl Chain Variation : Replace succinic anhydride with glutaric or maleic anhydride to alter hydrophobicity .
- Bioactivity Assays : Compare antibacterial IC₅₀ values against structural analogs (e.g., compound 23: IC₅₀ = 8 μM vs. compound 25: IC₅₀ = 32 μM) .
Q. Example SAR Table :
| Derivative | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| Compound 23 | 6-Phenyl | 8 μM |
| Compound 25 | 6-tert-Butyl | 32 μM |
| Compound 26 | 3-Carbamoylpropionyl | 45 μM |
Advanced: How to design in vitro assays to evaluate biological activity?
Answer:
Stepwise Protocol :
Target Selection : Prioritize antibacterial targets (e.g., bacterial membrane integrity ).
Compound Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity.
Dose-Response Curves : Use microdilution assays (e.g., 96-well plates) with bacterial strains (e.g., S. aureus).
Mechanistic Studies :
- Membrane Permeability : Propidium iodide uptake assays.
- Enzyme Inhibition : Measure target enzyme activity (e.g., β-lactamase) post-treatment .
Validation : Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) for statistical significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
